Gastric Prokinetic Potency and D₂ Selectivity Profile vs. Metoclopramide, Domperidone, and Bromopride
In a series of amino-halogen-N-(2-aminoethyl)benzamides, the 2,5-dichloro-substituted compound was among those that enhanced rat gastric emptying to a greater extent than the reference prokinetics metoclopramide, domperidone, and bromopride, while being devoid of dopaminergic D₂-receptor antagonism in the rat apomorphine test and showing lower acute toxicity [1]. Because the published work reports aggregated series data rather than individual compound values for the 2,5-dichloro member, the differentiation presented here is classified as class-level inference.
| Evidence Dimension | In vivo gastric emptying enhancement and D₂-receptor antagonist liability |
|---|---|
| Target Compound Data | 2,5-Dichloro analog: greater gastric emptying enhancement than metoclopramide; no D₂ antagonism; lower toxicity |
| Comparator Or Baseline | Metoclopramide (standard prokinetic; D₂ antagonist); domperidone (peripheral D₂ antagonist); bromopride (D₂ antagonist prokinetic) |
| Quantified Difference | Enhanced gastric motility (rat stomach emptying assay) vs. comparators; D₂ antagonism absent vs. present in comparators |
| Conditions | Rat stomach emptying assay for gastric motility; rat apomorphine test for D₂-receptor antagonism; acute toxicity evaluation |
Why This Matters
Procurement of this specific 2,5-dichloro derivative enables research on prokinetic mechanisms that are mechanistically divorced from D₂-receptor blockade—a profile not achievable with metoclopramide or domperidone.
- [1] Del Corona L, Signorelli G, Pinzetta A, Coppi G. Synthesis and preliminary data on new selective and potent gastric prokinetic substituted benzamides. Eur J Med Chem. 1993;28(5):419-425. DOI: 10.1016/0223-5234(93)90129-3 View Source
